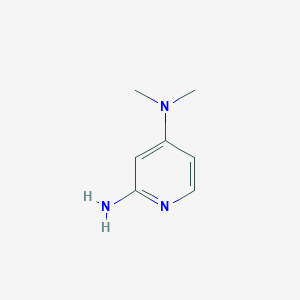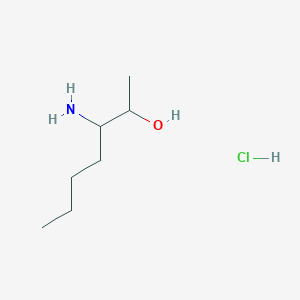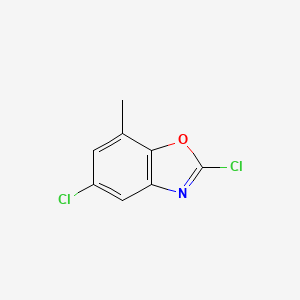
4-Ethynylpyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynylpyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1256825-09-8 . It has a molecular weight of 147.13 and its IUPAC name is 4-ethynyl-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h1,3-5H,(H,10,11) . This indicates that the compound has a pyridine ring with an ethynyl group at the 4-position and a carboxylic acid group at the 2-position .科学的研究の応用
Antimicrobial Activities
4-Ethynylpyridine-2-carboxylic acid derivatives have been studied for their antimicrobial activities. In particular, derivatives such as 4-methoxy-pyridine-2-carboxylic acid and 4-chloro-pyridine-2-carboxylic acid have shown significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. These findings are critical for the development of new antimicrobial agents (Tamer et al., 2018).
Synthetic Chemistry
The compound has been used in synthetic chemistry, particularly in the formation of highly functionalized tetrahydropyridines. This application is significant for the creation of new organic compounds with potential pharmaceutical applications (Zhu et al., 2003).
Bacterial Susceptibility Studies
Analogues of this compound have been synthesized and tested for their antibacterial activity. Such studies are crucial in discovering new compounds that can be effective against various pathogens (Bacon & Daum, 1991).
Microwave-Promoted Syntheses
The compound has been utilized in microwave-promoted syntheses of pyridine carboxamides and tert-carboximides. This technique offers an efficient way to synthesize new compounds, which could be important in various fields, including medicinal chemistry (Su et al., 2009).
Cooperative Catalysis
In cooperative catalysis, derivatives of this compound have been used to facilitate the condensation reaction between carboxylic acids and amines. This process is valuable for the synthesis of complex organic molecules, including pharmaceuticals (Ishihara & Lu, 2016).
Ligand Synthesis
The compound has been involved in the synthesis of ligands that contain the 4-carboxy-1,8-naphthyrid-2-yl moiety, useful for metal complexation and semiconductor applications (Zong et al., 2008).
Hydrohalogenation Studies
Studies on the hydrohalogenation of ethynylpyridines, including this compound, have been conducted to understand chemical reactions involving nucleophilic attack, which is essential for developing new synthetic pathways (Muragishi et al., 2017).
Molecularly Imprinted Polymers
Research has been done on the use of molecularly imprinted polymers (MIPs) with derivatives of this compound for chiral recognition. Such studies are significant for understanding and developing new materials for specific molecular recognition applications (Lu et al., 2003).
Soil Nitrification Inhibition
2-Ethynylpyridine, a related compound, has been evaluated as a soil nitrification inhibitor, which is vital for agricultural research and the development of more effective fertilizers (McCarty & Bremner, 1990).
Peptide Chemistry
The 2-(diphenylphosphino)ethyl group has been used as a carboxyl-protecting group in peptide chemistry involving derivatives of this compound, which is crucial for advancing peptide synthesis techniques (Chantreux et al., 1984).
特性
IUPAC Name |
4-ethynylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h1,3-5H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERKUWQAWMMGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
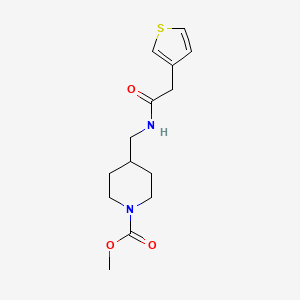

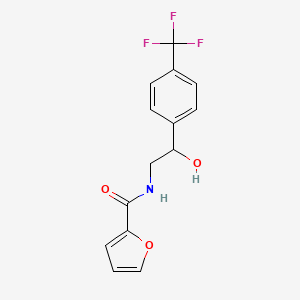
![N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2853685.png)

![{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853688.png)
![(2,4-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2853689.png)
![N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853692.png)
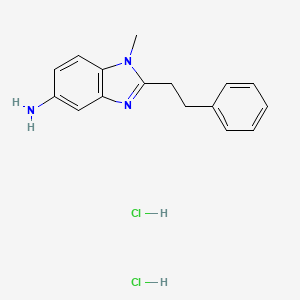

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2853696.png)
